Sennidin B

Catalog No.
S639358
CAS No.
517-44-2
M.F
C30H18O10
M. Wt
538.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sennidin B

CAS Number

517-44-2

Product Name

Sennidin B

IUPAC Name

(9S)-9-[(9R)-2-carboxy-4,5-dihydroxy-10-oxo-9H-anthracen-9-yl]-4,5-dihydroxy-10-oxo-9H-anthracene-2-carboxylic acid

Molecular Formula

C30H18O10

Molecular Weight

538.5 g/mol

InChI

InChI=1S/C30H18O10/c31-17-5-1-3-13-21(15-7-11(29(37)38)9-19(33)25(15)27(35)23(13)17)22-14-4-2-6-18(32)24(14)28(36)26-16(22)8-12(30(39)40)10-20(26)34/h1-10,21-22,31-34H,(H,37,38)(H,39,40)/t21-,22+

InChI Key

JPMRHWLJLNKRTJ-SZPZYZBQSA-N

SMILES

Array

Synonyms

dihydroxydianthrone, dihydroxydianthrone, (R*,S*)-isomer, sennidin A, sennidin B, sennidine A

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

Isomeric SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C([C@@H]2[C@H]4C5=C(C(=CC=C5)O)C(=O)C6=C4C=C(C=C6O)C(=O)O)C=C(C=C3O)C(=O)O

The exact mass of the compound Sennidin B is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Anthracenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sennidin B (CAS 517-44-2) is a high-purity dianthrone aglycone and the meso-stereoisomer (10R, 10'S) of Sennidin A. In industrial and laboratory settings, it is primarily procured as an analytical reference standard for the quality control of Senna-derived botanical drugs and as a specialized substrate for microbiome metabolism and enzyme inhibition studies [1]. Unlike its monomeric counterpart rhein or its glycosylated precursor sennoside B, Sennidin B offers a unique dimeric, non-glycosylated structure that dictates its distinct solubility profile, stereochemical stability, and receptor-binding conformation [2]. This makes it an indispensable material for assays requiring the direct, bioavailable form of the anthrone dimer without relying on upstream enzymatic cleavage.

Substituting Sennidin B with its monomer (rhein), its glycoside (sennoside B), or its stereoisomer (Sennidin A) severely compromises experimental integrity and assay reproducibility. In pharmacological and agricultural screening, rhein lacks the dimeric structure required for high-affinity multi-target binding, while sennoside B requires enzymatic cleavage by strictly anaerobic gut flora (e.g., Bifidobacterium species) to become active, introducing uncontrolled biological variables in in vitro models [1]. Furthermore, replacing it with Sennidin A alters the spatial orientation of the anthrone moieties from the meso (RS) to the trans (RR) configuration. This stereochemical shift directly impacts the conformer energy landscape, altering binding affinity and yielding quantitatively different baseline activities in cellular assays [2].

Chitinolytic Enzyme Inhibition and Agrochemical Potency

In comparative assays against insect chitinolytic enzymes, the dimeric structure of Sennidin B provides a massive potency advantage over its monomeric counterpart. Sennidin B exhibited a Ki of 80 nM against Ostrinia furnacalis chitinase (OfChi-h), representing a >600-fold improvement in inhibitory potency compared to rhein [1]. In downstream insecticidal assays, Sennidin B achieved 100% mortality at 5 mM and 50% mortality at 1 mM, whereas rhein showed only ~13% mortality at 1 mM[1].

Evidence DimensionEnzyme Inhibition (Ki) against OfChi-h
Target Compound DataSennidin B (Ki = 80 nM)
Comparator Or BaselineRhein (Ki > 48,000 nM)
Quantified Difference>600-fold improvement in Ki; 100% vs ~13% insect mortality at comparable or higher doses.
ConditionsIn vitro enzyme assay (OfChi-h) and in vivo insecticidal assay (Ostrinia furnacalis larvae).

For agrochemical R&D, Sennidin B is the required dimeric scaffold for achieving nanomolar target engagement, making the rhein monomer functionally obsolete for this application.

Microbiome-Independent Assay Compatibility

Sennoside B is heavily dependent on specific beta-glucosidase activity from strictly anaerobic human intestinal bacteria (such as Bifidobacterium dentium and B. adolescentis) to be hydrolyzed into its active aglycone, Sennidin B[1]. Procuring Sennidin B directly yields the bioavailable, active compound, bypassing the 61.6% to 92.8% variable recovery rates associated with the complex gastrointestinal metabolism of the glycoside[2].

Evidence DimensionIn vitro assay readiness
Target Compound DataSennidin B (Directly active and bioavailable)
Comparator Or BaselineSennoside B (Requires strictly anaerobic bacterial co-culture for activation)
Quantified Difference100% direct availability of the aglycone vs. 0% availability without specific Bifidobacterium beta-glucosidase co-culture.
ConditionsCellular models and pharmacological screening.

Procuring the aglycone directly eliminates the confounding variable of bacterial enzymatic efficiency, ensuring reproducible dosing in cell-based pharmacological models.

Conformational Energy Landscape and Stereochemical Stability

The stereochemistry of the C-C single bond connecting the anthrone moieties heavily dictates the structural flexibility of the molecule. Sennidin B (the RS configuration) possesses 4 low-energy conformers with a maximum energy difference of 5.8 kcal/mol[1]. In contrast, its stereoisomer Sennidin A (the RR configuration) has 6 conformers with a much wider maximum energy difference of 14.9 kcal/mol [1].

Evidence DimensionConformational energy spread
Target Compound DataSennidin B (5.8 kcal/mol max difference across 4 conformers)
Comparator Or BaselineSennidin A (14.9 kcal/mol max difference across 6 conformers)
Quantified Difference9.1 kcal/mol tighter energy landscape for Sennidin B.
ConditionsIn silico structural optimization and density functional theory (DFT) calculations.

Sennidin B provides a more restricted, predictable conformational landscape, making it the preferred stereoisomer for rigid molecular docking and structural modeling.

Stereospecific Cellular Activity and Target Inhibition

The meso (RS) stereochemistry of Sennidin B directly impacts its baseline activity in metabolic cellular models. While both isomers stimulate glucose incorporation in rat adipocytes, Sennidin B exhibits a quantitatively lower maximal activity level compared to Sennidin A [1]. This stereospecific divergence is also observed in viral assays, where Sennidin A inhibits HCV NS3 helicase with an IC50 of 0.8 μM, while Sennidin B demonstrates lower inhibitory activity [2].

Evidence DimensionCellular activity / Target inhibition
Target Compound DataSennidin B (Lower baseline activity / higher IC50)
Comparator Or BaselineSennidin A (Higher baseline activity / IC50 = 0.8 μM for HCV NS3)
Quantified DifferenceSennidin B (RS) exhibits lower baseline glucose incorporation and higher IC50 values (>0.8 μM) compared to Sennidin A (RR, IC50 = 0.8 μM).
ConditionsRat adipocyte glucose incorporation assay and HCV NS3 helicase inhibition assay.

Buyers must procure the exact stereoisomer to ensure accurate baseline activity, as substituting the RS form for the RR form will artificially alter assay readouts.

Agrochemical Lead Optimization for Insecticides

Due to its nanomolar affinity (Ki = 80 nM) and unique folded conformation that enables pi-pi stacking in the active site, Sennidin B is the optimal dimeric scaffold for developing environmentally friendly insecticides targeting insect chitinolytic enzymes (e.g., in Ostrinia furnacalis) [1].

Microbiome-Independent Pharmacological and Absorption Assays

As the fully active, bioavailable aglycone, Sennidin B is required for in vitro testing of systemic absorption (e.g., Caco-2 monolayer transport) and cellular mechanisms without the confounding variable of bacterial beta-glucosidase efficiency required by sennoside B [2].

Analytical Standardization of Botanical Drugs

Sennidin B is an essential primary reference standard (e.g., phyproof® grade) used in HPLC-DAD and HPLC-ELSD workflows to quantify degradation products, ensure batch-to-batch reproducibility, and validate the shelf-life of Cassia angustifolia and Cassia senna extracts [3].

Computational Modeling of Dianthrone Stereochemistry

With a tightly restricted conformational energy landscape (5.8 kcal/mol variance), Sennidin B is the preferred stereoisomer for molecular dynamics and in silico docking studies requiring a predictable meso (10R, 10'S) configuration [4].

Physical Description

Solid

XLogP3

4.8

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

6

Exact Mass

538.08999677 Da

Monoisotopic Mass

538.08999677 Da

Heavy Atom Count

40

LogP

4.272

UNII

VI631S52AW

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]

Pictograms

Irritant

Irritant

Other CAS

517-44-2

Wikipedia

Sennidin b

Dates

Last modified: 08-15-2023

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